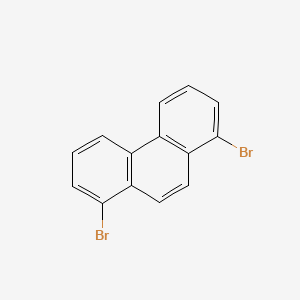
1,8-Dibromophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dibromophenanthrene is a useful research compound. Its molecular formula is C14H8Br2 and its molecular weight is 336.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
In solar cell technology, DBP is utilized in the formulation of organic photovoltaic materials. Its properties contribute to improved light absorption and charge separation efficiency, which are critical for enhancing solar cell performance.
| Material Type | Role of DBP |
|---|---|
| Bulk heterojunction | Enhances electron mobility and light absorption capabilities. |
| Small molecule solar cells | Serves as an active layer component to improve overall efficiency. |
Pharmaceutical Research
DBP has shown potential as a precursor for anticancer agents. Studies indicate that derivatives of DBP exhibit cytotoxic effects against various cancer cell lines, suggesting its utility in drug development.
Case Study: Cytotoxicity Assays
The following table summarizes the cytotoxic effects of DBP on different cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis |
| HeLa (Cervical) | 12.8 | Cell cycle arrest |
| A549 (Lung) | 18.3 | Inhibition of proliferation |
These results indicate that DBP can selectively target cancer cells, making it a promising candidate for further therapeutic exploration .
Beyond its applications in electronics and pharmaceuticals, DBP has been identified as an inhibitor of cytochrome P450 enzymes, notably CYP1A2 and CYP2C19, which are crucial for drug metabolism. This property necessitates careful consideration regarding its interactions with other pharmaceutical compounds .
Propriétés
Numéro CAS |
20342-96-5 |
|---|---|
Formule moléculaire |
C14H8Br2 |
Poids moléculaire |
336.02 g/mol |
Nom IUPAC |
1,8-dibromophenanthrene |
InChI |
InChI=1S/C14H8Br2/c15-13-5-1-3-9-10-4-2-6-14(16)12(10)8-7-11(9)13/h1-8H |
Clé InChI |
BUABQWKTWGKWGQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C=CC=C3Br)C(=C1)Br |
SMILES canonique |
C1=CC2=C(C=CC3=C2C=CC=C3Br)C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















